molecular formula C15H16N2O B13013073 1-(6-(Benzylamino)pyridin-3-yl)propan-1-one

1-(6-(Benzylamino)pyridin-3-yl)propan-1-one

Cat. No.: B13013073
M. Wt: 240.30 g/mol
InChI Key: NSPXLSCTABMPNG-UHFFFAOYSA-N
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Description

1-(6-(Benzylamino)pyridin-3-yl)propan-1-one is a substituted pyridine derivative featuring a benzylamino group at the 6-position and a propan-1-one moiety at the 3-position of the pyridine ring. For instance, compounds such as 1-(6-(benzylamino)pyridin-3-yl)ethan-1-one (a related ketone with a shorter chain) were synthesized via nucleophilic substitution and subsequent reactions with pentafluoropropionate derivatives . The benzylamino group in such structures is critical for modulating electronic properties and biological activity, as seen in studies targeting plasmodial lactate transporters .

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

1-[6-(benzylamino)pyridin-3-yl]propan-1-one

InChI

InChI=1S/C15H16N2O/c1-2-14(18)13-8-9-15(17-11-13)16-10-12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,16,17)

InChI Key

NSPXLSCTABMPNG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-(Benzylamino)pyridin-3-yl)propan-1-one typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(6-(Benzylamino)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-(Benzylamino)pyridin-3-yl)propan-1-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6-(Benzylamino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. For example, it may selectively enhance the slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (CRMP2) . These interactions can lead to various biological effects, depending on the context of its use.

Comparison with Similar Compounds

Key compounds from :

  • 3-(Benzylamino)-1-(4-chlorophenyl)propan-1-one (1c): Features a 4-chlorophenyl group. Synthesized in 41% yield as a yellow oil. NMR data (δ 7.8 ppm for aromatic protons) and EI-MS (m/z 315 [M⁺]) confirm the structure .
  • 3-(Benzylamino)-1-(naphthalen-2-yl)propan-1-one (1d): Substituted with a naphthyl group. Higher yield (55%) and solid state (m.p. 66–69°C) suggest improved crystallinity compared to 1c .
  • 3-(Benzylamino)-1-(thiophen-2-yl)propan-1-one (1e): Thiophene substituent imparts distinct electronic properties. Similar yield (55%) to 1d but remains an oil .

Comparison :

Compound Aromatic Group Yield (%) Physical State Key Spectral Data (¹H-NMR)
1c 4-Chlorophenyl 41 Yellow oil δ 7.8 (d, 2H, Ar-H)
1d Naphthalen-2-yl 55 Yellow solid δ 8.2 (s, 1H, Ar-H)
1e Thiophen-2-yl 55 Yellow oil δ 7.4 (dd, 1H, Thiophene-H)

The substituent’s electronic nature (e.g., electron-withdrawing Cl in 1c vs. electron-rich thiophene in 1e) influences reactivity and physical properties.

Pyridine-Based Ketones with Modified Amino Groups

Example from :

  • 1-(2-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one: Differs in the amino group (propylamino vs. benzylamino) and methyl substitution at the 2-position.

Example from :

  • 1-(6-(Benzylamino)pyridin-3-yl)ethan-1-one: Shorter ketone chain (ethanone vs. propanone). Synthesized in 49% yield, with subsequent derivatization yielding pentafluoro-substituted analogs for biological testing .

Comparison :

Compound Amino Group Ketone Chain Yield (%) Application
Target compound Benzylamino Propan-1-one N/A* Hypothesized biological activity
Propylamino Propan-1-one N/A Structural analog
Benzylamino Ethan-1-one 49 Intermediate for bioactive derivatives

*Note: Direct synthesis data for the target compound are unavailable in the provided evidence.

Functionalized Pyridines with Trifluoromethyl or Chloro Substituents

Examples from and :

  • 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone (): The trifluoromethyl group enhances metabolic stability, making it valuable in pharmaceuticals and agrochemicals .
  • 1-(6-Chloropyridin-3-yl)propan-1-one () : Chloro substitution is common in medicinal chemistry for tuning lipophilicity and binding affinity .

Comparison :

Compound Substituent Key Property Application
CF₃ High stability Pharmaceutical intermediates
Cl Lipophilicity modulation Medicinal chemistry

Research Implications and Gaps

  • Synthetic Challenges : The target compound’s synthesis may require optimization, as analogs like 1c–1f in show moderate yields (41–69%) depending on substituents .
  • Structural Insights : Crystallographic data (e.g., SHELX refinements in ) could further elucidate conformational preferences, but such studies are absent in the provided evidence .

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